2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline
Description
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline (CAS: 692737-15-8) is a heterocyclic compound featuring a thieno[2,3-b]quinoline core fused with a 1,3,4-oxadiazole ring substituted with a cyclopropyl group. Its molecular formula is C₁₆H₁₁N₃OS, with a molecular weight of 293.34 g/mol . The thieno[2,3-b]quinoline scaffold is known for its planar aromatic structure, which enhances π-π stacking interactions, while the oxadiazole moiety contributes to electron-withdrawing properties and metabolic stability. This compound has been synthesized via cyclization reactions involving spiro thienopyrimidine intermediates under Vilsmeier-Haack conditions, yielding moderate to good efficiency .
Properties
IUPAC Name |
2-cyclopropyl-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-2-4-12-10(3-1)7-11-8-13(21-16(11)17-12)15-19-18-14(20-15)9-5-6-9/h1-4,7-9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBXYQLEYPVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC4=CC5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triphenylphosphine/Carbon Tetrachloride-Mediated Cyclization
A cyclopropyl-substituted benzohydrazide derivative undergoes cyclization using triphenylphosphine (PPh₃), triethylamine (Et₃N), and carbon tetrachloride (CCl₄) in acetonitrile at 100°C. For example, N-acetyl-2-(cyclopropylmethoxy)benzohydrazide cyclizes to form 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole under these conditions.
Reaction Parameters
Phosphorus Oxychloride (POCl₃)-Assisted Cyclization
Alternatively, hydrazides treated with POCl₃ at elevated temperatures (80–100°C) form 1,3,4-oxadiazoles via intramolecular dehydration. For instance, naphthofuran-2-carbohydrazide cyclizes in the presence of POCl₃ and para-aminobenzoic acid (PABA) to yield 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline.
Optimized Conditions
- Hydrazide : Cyclopropane-functionalized carbohydrazide
- Reagent : POCl₃ (3 cm³ per mmol substrate)
- Temperature : 80°C, 4 hours
- Yield : 80–85%
Coupling Strategies for Integration of Heterocycles
The final step involves coupling the thienoquinoline core with the 5-cyclopropyl-1,3,4-oxadiazole unit. Two predominant methodologies emerge:
HATU-Mediated Amide Coupling
The oxadiazole-2-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled to an aminothienoquinoline intermediate. For example, 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline reacts with carboxylic acids in dichloromethane (DCM) using HATU and N,N-diisopropylethylamine (DIPEA).
Procedure
Palladium-Catalyzed Cross-Coupling
Sonogashira or Suzuki-Miyaura couplings enable the direct attachment of preformed oxadiazole units to halogenated thienoquinolines. For instance, a bromothienoquinoline derivative reacts with a cyclopropyl-oxadiazole boronic ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol).
Representative Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2 equiv)
- Solvent : Toluene/ethanol (3:1)
- Temperature : 80°C, 12 hours
- Yield : 60–75%
Alternative Routes and Comparative Analysis
One-Pot Tandem Cyclization-Coupling
A nascent approach involves sequential iodocyclization and oxadiazole formation in a single reactor. For example, an alkyne-tethered quinoline undergoes iodocyclization to form the thienoquinoline, followed by in situ hydrazide cyclization using POCl₃. This method reduces purification steps but requires precise stoichiometric control.
Comparative Efficiency of Methods
Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : Distinct signals for cyclopropyl protons (δ 0.8–1.2 ppm), oxadiazole-linked aromatic protons (δ 7.5–8.5 ppm), and thienoquinoline protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Peaks at δ 167–170 ppm (C=O of oxadiazole), δ 150–155 ppm (C=N of oxadiazole), and δ 120–140 ppm (aromatic carbons).
- HRMS : Molecular ion peaks corresponding to C₁₈H₁₂N₄OS (exact mass: 340.08 g/mol).
X-Ray Crystallography
Single-crystal X-ray analysis of analogous thienoquinoline derivatives confirms the planar geometry and regioselectivity of the cyclization step.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or thienoquinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced thienoquinoline derivatives.
Scientific Research Applications
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline is a chemical compound that features a thienoquinoline structure fused with an oxadiazole moiety and a cyclopropyl group attached to the oxadiazole ring. The molecular formula for this compound is .
IUPAC Name: 2-cyclopropyl-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole .
InChI: InChI=1S/C16H11N3OS/c1-2-4-12-10(3-1)7-11-8-13(21-16(11)17-12)15-19-18-14(20-15)9-5-6-9/h1-4,7-9H,5-6H2
SMILES: C1CC1C2=NN=C(O2)C3=CC4=CC5=CC=CC=C5N=C4S3
This compound is of interest because of its unique structural characteristics, which may impart distinctive chemical and biological properties. The thieno[2,3-b]quinoline framework is known for its potential in various applications, particularly in medicinal chemistry. The incorporation of the oxadiazole ring enhances the compound's electronic properties and may influence its reactivity and biological activity.
Potential Applications
The unique structure of this compound suggests several potential applications:
- Material Science: As a versatile material in scientific research.
- Medicinal Chemistry: Derivatives of thienoquinolines have been studied for their various biological activities.
- Biological Studies: Interaction studies involving this compound.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Notable Properties |
|---|---|
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole | Antimicrobial activity |
| Thieno[3,2-b]quinoline | Anticancer properties |
| 5-Methylthieno[2,3-b]quinoline | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in various physiological processes . The thienoquinoline core may also interact with DNA or proteins, leading to potential anticancer or antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Oxadiazole Substituents
A closely related compound, 2-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline (CAS: 478079-55-9), differs by replacing the cyclopropyl group with a 3-methylphenyl substituent. Key comparisons include:
Isomeric Thienoquinoline Derivatives
Thienoquinolines vary based on the fusion position of the sulfur-containing ring to the quinoline core. For example:
- Thieno[3,2-c]quinoline: Sulfur ring fused at the [3,2-c] position, altering electron distribution.
- Thieno[2,3-c]quinoline: Distinct π-conjugation pattern affecting fluorescence properties .
The thieno[2,3-b]quinoline scaffold in the target compound enables stronger intramolecular charge transfer (ICT) due to its planar structure, making it suitable for fluorescence-based sensors (e.g., In³⁺, Fe³⁺ detection) . In contrast, thieno[c]-fused derivatives exhibit red-shifted emission spectra due to extended conjugation .
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Ethyl 2-((5-(3-(pyrrol-1-yl)thieno[2,3-b]quinoxalin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate (a thienoquinoxaline-oxadiazole hybrid) shows broad-spectrum antimicrobial effects . The target compound’s cyclopropyl group may enhance membrane permeability, though specific studies are needed.
- Fluorescence Sensing: A thieno[2,3-b]quinoline-carbohydrazide probe detects In³⁺/Fe³⁺ with high selectivity . The oxadiazole ring in the target compound could stabilize excited states, improving quantum yield compared to simpler derivatives.
Biological Activity
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline is a complex heterocyclic compound that integrates a thienoquinoline structure with an oxadiazole moiety. This unique combination is believed to enhance its chemical and biological properties, making it a candidate for various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its potential in antimicrobial and anticancer applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a cyclopropyl group attached to the oxadiazole ring. The structural uniqueness may influence its reactivity and biological activity compared to other derivatives lacking such specific substitutions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxadiazole derivatives have shown strong bactericidal effects against various strains of bacteria. A study highlighted that certain oxadiazole derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for developing new antibacterial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole | Structure | Antimicrobial activity |
| Thieno[3,2-b]quinoline | Structure | Anticancer properties |
| 5-Methylthieno[2,3-b]quinoline | Structure | Potential anti-inflammatory effects |
The presence of the oxadiazole ring is significant as it may influence the transcription of genes involved in biofilm formation, enhancing the compound's efficacy against resistant bacterial strains .
Anticancer Activity
The thienoquinoline framework is recognized for its potential anticancer properties. Preliminary studies indicate that derivatives of this structure can inhibit cancer cell proliferation. For example, compounds derived from thienoquinoline have been shown to exhibit antiproliferative activity against various human tumor cell lines with IC50 values in the nanomolar range . The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors critical in cancer progression.
Table 2: Antiproliferative Activity Against Human Tumor Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.039 |
| Compound B | HepG2 (Liver) | 0.045 |
Case Studies
In one notable study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that some compounds displayed enhanced antimicrobial and anticancer activities compared to standard treatments. This suggests that further exploration of the structural modifications could lead to more potent therapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms involved in various physiological processes. This inhibition could contribute to their antimicrobial and anticancer effects by disrupting critical cellular functions .
Q & A
Q. What synthetic methodologies are effective for constructing the thieno[2,3-b]quinoline core in this compound?
The thieno[2,3-b]quinoline scaffold can be synthesized via iodocyclization reactions of 3-alkynyl-2-(methylthio/seleno)quinolines. For example, treatment of 2-(methylthio)-3-(phenylethynyl)quinoline with ICl yields 3-iodo-2-phenylthieno[2,3-b]quinoline (72% yield) . Alternative approaches include Vilsmeier-Haack cyclization of spiro-thienopyrimidine precursors (moderate yields) . Key Table: Synthetic Routes
Q. How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography (e.g., CCDC 1983315 for analogous quinoxaline derivatives) and spectral techniques (¹H/¹³C NMR, FT-IR, mass spectrometry) are critical. For example, the thieno[2,3-b]quinoline framework in related compounds was confirmed via X-ray analysis of single crystals . Atomic charges and reactivity indices can be further analyzed using CNDO molecular orbital calculations .
Q. What preliminary biological activities are reported for analogous thieno[2,3-b]quinoline derivatives?
Thienoquinoline-oxadiazole hybrids show anticancer (e.g., IC₅₀ = 8.31–9.96 μM against MCF-7 cells) and anticholinesterase activity (AChE/BuChE inhibition). Structure-activity studies suggest the oxadiazole moiety enhances cytotoxicity by promoting apoptosis .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of iodocyclization in synthesizing this compound?
DFT mechanistic studies reveal that the 5-endo-dig cyclization pathway is favored due to lower activation energy (ΔG‡ = 24.3 kcal/mol) compared to alternative pathways. Solvent polarity and temperature (RT vs. 100°C) also modulate yields and regioselectivity .
Q. What computational strategies are used to predict the reactivity and electronic properties of this compound?
CNDO/2 calculations and Hückel molecular orbital (HMO) theory quantify atomic charges, frontier orbital energies, and reactivity indices. For thieno[2,3-b]quinoline, the C-4 position is electrophilic (charge = +0.12 e), while the oxadiazole ring exhibits nucleophilic character .
Q. How can contradictions in biological activity data between similar derivatives be resolved?
Discrepancies in IC₅₀ values (e.g., MCF-7 vs. HeLa cells) may arise from cell line-specific uptake or metabolic stability . Use proteomics (e.g., Western blot for apoptosis markers) and metabolomics (LC-MS profiling) to validate mechanisms. Comparative SAR studies of substituents (e.g., cyclopropyl vs. phenyl on oxadiazole) clarify bioactivity trends .
Q. What strategies optimize the pharmacokinetic profile of this compound?
LogP adjustments (e.g., introducing hydrophilic groups on the quinoline ring) improve solubility. In silico ADMET predictions (SwissADME, pkCSM) guide modifications to reduce hepatotoxicity risks. For example, replacing the cyclopropyl group with a trifluoromethyl enhances metabolic stability .
Methodological Tables
Q. Table 1: Biological Activity of Analogous Compounds
| Compound | Target (IC₅₀) | Mechanism | Ref. |
|---|---|---|---|
| 4-(5-(4-Cl-phenyl)-oxadiazol-2-yl)-Q | MCF-7 (8.31 μM) | Apoptosis via caspase-3 activation | |
| 4-Amino-2,3-diphenyl-thienoquinoline | AChE (12.4 μM) | Competitive inhibition |
Q. Table 2: Computational Parameters for Reactivity
| Position (Atom) | Atomic Charge (e) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| C-4 (quinoline) | +0.12 | -8.9 | -1.2 |
| N-1 (oxadiazole) | -0.18 | -9.3 | -0.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
